molecular formula C7H7BrN4 B3323543 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1638771-12-6

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B3323543
CAS RN: 1638771-12-6
M. Wt: 227.06 g/mol
InChI Key: UUJPIMIBKTXJLU-UHFFFAOYSA-N
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Description

“6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is a chemical compound that is used in various scientific research fields. Its unique structure allows for diverse applications, including drug discovery, organic synthesis, and molecular biology studies. It is a versatile material that has been used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .


Synthesis Analysis

The synthesis of this compound has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures . This process results in the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system containing two nitrogen atoms . This core is substituted at the 6-position with a bromine atom and at the 7-position with a methyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily associated with its use as a building block in the synthesis of various derivatives. For instance, it has been used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is a key component in the synthesis of pyrrolo[2,3-d]pyrimidines . The methods for this synthesis are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .

Biological Activities

Pyrrolo[2,3-d]pyrimidines, including “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine”, show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .

Inhibition of Kinases

7-deazapurine derivatives, which include this compound, have been reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 .

Antibiotics

Tubercidin, toyocamycin, and sangivamycin antibiotics are natural products with a pyrrolo[2,3-d]pyrimidine scaffold . This suggests potential applications of “this compound” in the development of new antibiotics.

α-Amylase Inhibitors

Pyrrolo[2,3-d]pyrimidine-based analogues, including “this compound”, have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . This has potential applications in the treatment of diabetes .

Development of Targeted Kinase Inhibitors (TKIs)

Halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, a series of new compounds that include “this compound”, have been synthesized in the pursuit of developing more potent and effective TKIs .

Future Directions

The future directions for the research and application of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” could involve its use in the development of new therapeutic agents, given its role in the synthesis of compounds with anticancer activity . Further studies could also explore its potential applications in other areas of medicinal chemistry and drug discovery.

properties

IUPAC Name

6-bromo-7-methylpyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJPIMIBKTXJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214814
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638771-12-6
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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